2.25‑Fold Greater Neuroprotective Potency than GYKI 52466 in Rat Hippocampal Excitotoxicity Assay
In a directly comparable embryonic rat hippocampal culture model of kainic acid (500 µM)‑induced excitotoxicity, talampanel (LY300164) protected neurons with an IC₅₀ of 4 µM, whereas the prototype 2,3‑benzodiazepine GYKI 52466 showed an IC₅₀ of 9 µM [1][2]. This represents a 2.25‑fold higher potency for talampanel, consistent with the 2.3–3‑fold range reported by commercial sources .
| Evidence Dimension | Neuroprotective IC₅₀ against kainate‑induced excitotoxicity |
|---|---|
| Target Compound Data | IC₅₀ = 4 µM |
| Comparator Or Baseline | GYKI 52466: IC₅₀ = 9 µM |
| Quantified Difference | 2.25‑fold lower IC₅₀ (higher potency) |
| Conditions | Embryonic rat hippocampal primary culture; 500 µM kainic acid; LDH efflux endpoint after overnight treatment |
Why This Matters
For researchers requiring maximal AMPA receptor blockade at the lowest achievable concentration to minimize off‑target effects, talampanel offers a meaningful potency advantage over the commonly used reference antagonist GYKI 52466.
- [1] May, P.C., et al. Stereoselective neuroprotection by novel 2,3‑benzodiazepine non‑competitive AMPA antagonist against non‑NMDA receptor‑mediated excitotoxicity in primary rat hippocampal cultures. Neurosci. Lett. 1999, 262 (3), 219–221. View Source
- [2] May, P.C., Robison, P.M. GYKI 52466 protects against non‑NMDA receptor‑mediated excitotoxicity in primary rat hippocampal cultures. Neurosci. Lett. 1993, 152 (1‑2), 169–172. View Source
